molecular formula C11H13FO4 B6287418 2-(6-Fluoro-2,3-dimethoxyphenyl)-1,3-dioxolane CAS No. 2624416-95-9

2-(6-Fluoro-2,3-dimethoxyphenyl)-1,3-dioxolane

Cat. No.: B6287418
CAS No.: 2624416-95-9
M. Wt: 228.22 g/mol
InChI Key: ASFWELWLEBYVOG-UHFFFAOYSA-N
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Description

2-(6-Fluoro-2,3-dimethoxyphenyl)-1,3-dioxolane is an organic compound characterized by the presence of a fluorine atom and two methoxy groups attached to a phenyl ring, which is further connected to a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Fluoro-2,3-dimethoxyphenyl)-1,3-dioxolane typically involves the reaction of 6-fluoro-2,3-dimethoxybenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an acetal intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions often include refluxing the reactants in a suitable solvent such as toluene or benzene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(6-Fluoro-2,3-dimethoxyphenyl)-1,3-dioxolane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted phenyl derivatives .

Scientific Research Applications

2-(6-Fluoro-2,3-dimethoxyphenyl)-1,3-dioxolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-Fluoro-2,3-dimethoxyphenyl)-1,3-dioxolane involves its interaction with specific molecular targets. The fluorine atom and methoxy groups can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The dioxolane ring may also play a role in stabilizing the compound’s conformation and enhancing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Fluoro-2,3-dimethoxyphenyl)-1,3-dioxolane is unique due to its specific combination of a fluorine atom, methoxy groups, and a dioxolane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

2-(6-fluoro-2,3-dimethoxyphenyl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO4/c1-13-8-4-3-7(12)9(10(8)14-2)11-15-5-6-16-11/h3-4,11H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASFWELWLEBYVOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)C2OCCO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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